molecular formula C22H21N3O5 B13429694 Tadalafil open ring acid

Tadalafil open ring acid

Cat. No.: B13429694
M. Wt: 407.4 g/mol
InChI Key: MUUFJIFAAHRREF-IIBYNOLFSA-N
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Description

Tadalafil open ring acid is a significant chemical entity in pharmaceutical research, primarily recognized as a related substance and degradation impurity of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used therapeutically for erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . The presence and concentration of such impurities are critical quality attributes, making this compound an essential analytical standard for quality control (QC) laboratories . Its primary application is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the identity, purity, and stability of Tadalafil drug substances and products in accordance with regulatory requirements for Abbreviated New Drug Applications (ANDA) and commercial production . From a mechanistic perspective, the research value of this compound is derived from its structural relationship to the parent drug. Tadalafil exerts its therapeutic effect by selectively inhibiting PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in tissues such as the corpus cavernosum of the penis and pulmonary vasculature . By preventing cGMP degradation, Tadalafil enhances the signaling that leads to smooth muscle relaxation and vasodilation . Studying the open ring acid impurity helps researchers understand the degradation pathways and stability profile of Tadalafil, which is vital for ensuring the safety, efficacy, and shelf-life of the final pharmaceutical product. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21-/m1/s1

InChI Key

MUUFJIFAAHRREF-IIBYNOLFSA-N

Isomeric SMILES

CNCC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Canonical SMILES

CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tadalafil open ring acid typically involves the use of D-cis-carboline hydrochloride as the initial raw material. The process includes several key steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Core Synthetic Pathways

TORA is primarily synthesized via cyclization reactions involving intermediates derived from tryptophan derivatives. Key reactions include:

Pictet-Spengler Reaction

  • Reactants : (D)-tryptophan methyl ester and piperonal.

  • Conditions : Trifluoroacetic acid (TFA) or HCl in dichloromethane at 0–25°C for 48–72 hours .

  • Outcome : Forms the β-carboline framework, a precursor to TORA.

  • Mechanism : Acid-catalyzed condensation followed by cyclization to yield cis- or trans-tetrahydro-β-carboline intermediates .

Cyclization to Diketopiperazine

  • Reactants : Chloroacetyl chloride and methylamine.

  • Conditions : Reflux in ethyl acetate or butyl acetate at 60–90°C for 6–10 hours .

  • Outcome : Forms the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core of TORA.

  • Yield : 75–90% with purity >99.8% .

Reaction Optimization and Solvent Effects

Solvent choice significantly impacts reaction efficiency and stereochemical outcomes:

Solvent Temperature Reaction Time Yield Purity
Butyl acetate20–60°C48 hours87–90%99.9%
Ethyl acetate90°C6 hours75%99.89–100%
Dichloromethane25°C4 days65–70%95–98%
  • Key Insight : Higher temperatures (e.g., 90°C) reduce reaction time but require careful cooling to avoid byproducts .

Stereochemical Control

The stereochemistry of TORA is critical for its biological activity:

  • Epimerization : Acidic conditions (HX salts) enable crystallization-induced asymmetric transformation, favoring the (6R,12aR)-configuration .

  • Resolution : Racemic tryptophan undergoes chiral resolution using tartaric acid derivatives to isolate the D-enantiomer, essential for active tadalafil .

Functional Group Modifications

TORA’s reactivity enables targeted derivatization:

Side-Chain Functionalization

  • Reagents : Ethyl isocyanates, chloroacetyl chloride.

  • Conditions : Room temperature in dichloromethane with PyBroP/DIPEA .

  • Products : Hydantoin or thiohydantoin derivatives with retained PDE5 inhibitory activity .

Ring-Opening Reactions

  • Reagents : Strong bases (e.g., NaOH) or nucleophiles (e.g., methylamine).

  • Outcome : Cleavage of the diketopiperazine ring to yield linear intermediates for further cyclization .

Comparative Reactivity with Analogues

TORA’s flexibility allows synthesis of novel PDE5 inhibitors:

Analogue Modification Site PDE5 IC₅₀ Selectivity (vs PDE6)
Tadalafil5 nM85-fold
Ligand3C-3 methoxy group2.1 nM>200-fold
cis-11c3,4-Methylenedioxy3.8 nM50-fold
  • Key Finding : Methoxy substitutions at C-3 enhance PDE5 selectivity by reducing PDE6 affinity .

Degradation Pathways

TORA undergoes pH-dependent hydrolysis:

  • Acidic Conditions : Protonation of the diketopiperazine nitrogen leads to ring-opening .

  • Basic Conditions : Hydrolysis of the methylenedioxy group generates catechol derivatives .

Challenges and Innovations

  • Cost-Efficiency : Substituting D-tryptophan with L- or racemic tryptophan reduces raw material costs by 40–60% .

  • Green Chemistry : Ethyl acetate and butyl acetate are preferred over chlorinated solvents for lower environmental impact .

Scientific Research Applications

Tadalafil open ring acid is a chemical compound related to tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension. The open ring acid form of tadalafil serves as an important intermediate in the synthesis of the active pharmaceutical ingredient, allowing for modifications that enhance its pharmacological properties.

Synthesis Intermediate

Tadalafil can be synthesized through various methods, often starting from tryptophan derivatives. The open ring acid form of tadalafil is an important intermediate in the synthesis of the active pharmaceutical ingredient, allowing for modifications that enhance its pharmacological properties. These methods emphasize the importance of both starting materials and reaction conditions in achieving high yields and purity levels.

Tadalafil as a PDE5 Inhibitor

Tadalafil functions primarily as a selective inhibitor of phosphodiesterase type 5, which plays a critical role in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, tadalafil enhances the effects of nitric oxide, leading to increased levels of cGMP in smooth muscle cells. The biological activity of tadalafil is closely linked to its ability to modulate cGMP levels, making it effective for its intended therapeutic uses.

Tadalafil is at least 9000 times more selective for PDE5 than most of the other families of PDEs, with the exception of PDE11 . PDE11 is found in the testes and prostate; however, despite partial inhibition of PDE11 by tadalafil at therapeutic doses, clinical significance of this observation has yet to be fully understood .

Potential Drug Interactions

Tadalafil exhibits various interactions that can influence its pharmacological profile. Tadalafil exposure can be affected by drugs such as Ritonavir and HIV protease inhibitors . Simultaneous administration of an antacid (magnesium hydroxide/aluminum hydroxide) and tadalafil reduced the apparent rate of absorption of tadalafil without altering exposure to tadalafil . An increase in gastric pH resulting from administration of nizatidine had no significant effect on tadalafil pharmacokinetics .

One case study reported that a 48-year-old man using statins was admitted to hospital with progressive myalgia after consumption of tadalafil and simvastatin . Muscle pain and penile erection disappeared seven days after interruption of therapy . This case demonstrates the interaction of tadalafil with simvastatin resulting in myopathy, possibly due to the common metabolic pathway of these two drugs through the cytochrome P450 isoenzyme system .

Tadalafil Nanoemulsion Mists for Treatment of Pediatric Pulmonary

Oral tadalafil has shown promise in treating pediatric pulmonary arterial hypertension (PAH) . Nanoemulsion mists of tadalafil may ensure higher efficacy and reduce systemic effects .

Tadalafil for Erectile Dysfunction

Comparison with Similar Compounds

Structural Modifications and Stereochemical Requirements

The activity of tadalafil derivatives is highly dependent on absolute stereochemistry:

  • Hydantoin series : The (5R,11aS) configuration (e.g., compound VIII) is critical for PDE5 inhibition; S-configuration at C5 abolishes activity .
  • Piperazinedione series : The (6R,12aR) configuration (e.g., compound XXI) maximizes potency, while 6S stereoisomers are inactive .

Terminal ring substituents :

  • Piperazinedione derivatives with ethyl or methyl groups on the terminal nitrogen exhibit superior PDE5 inhibition compared to bulkier substituents (e.g., tert-butyl) .
  • Hydantoin derivatives with 2,4-dichlorophenyl groups (e.g., compound 11) retain potency while improving selectivity over PDE11A .

PDE5 Inhibition Potency

Compound Structural Class PDE5 IC₅₀ (μM) Key Features
Tadalafil Hydantoin 0.007 Methylenedioxo group in Q2 pocket
XXI Piperazinedione 0.003 Ethyl substituent; 6R,12aR stereochemistry
11 Hydantoin 0.009 2,4-Dichlorophenyl moiety
2/3 () Piperazinedione 0.003 Optimized alkyl chain interactions
  • Compound XXI (piperazinedione) is twice as potent as tadalafil, attributed to its chlorine atom occupying the Q2 pocket and forming lipophilic interactions with Met816 .
  • Compounds 2 and 3 (piperazinedione) match tadalafil’s potency (IC₅₀ = 3 nM) via hydrogen bonding with Gln817 and π-π stacking with Phe820 .

Selectivity Over Off-Target PDEs

Compound PDE5/PDE11 Selectivity (cGMP) Selectivity Over PDE3/PDE4
Tadalafil 16.6 >50 μM (no inhibition)
XXI 52 >50 μM (no inhibition)
11 31 Mild PDE4B inhibition
45 N/A (potent PDE11 inhibitor) N/A
  • Compound XXI shows 52-fold selectivity for PDE5 over PDE11 (cGMP substrate), compared to tadalafil’s 7-fold, reducing PDE11-mediated side effects .
  • Compound 45 , however, is a potent PDE11 inhibitor (IC₅₀ = 11 nM), highlighting that larger substituents (e.g., tert-butyl) reduce selectivity .
  • Smaller terminal rings (e.g., piperazinedione vs. hydantoin) improve PDE5/PDE11 selectivity by optimizing interactions in the H-loop region .

Molecular Interactions and Binding Modes

Docking studies reveal conserved interactions with PDE5’s catalytic pocket:

  • Hydrogen bonding : Gln817 is critical for nucleotide recognition, engaged by both tadalafil and compound XXI .
  • Hydrophobic interactions :
    • π-π stacking between the indole ring and Phe820 .
    • Chlorine in XXI mimics tadalafil’s methylenedioxo group, interacting with Met816 .
  • Steric effects : Inversion of stereochemistry (e.g., 5R→5S in XXII) disrupts binding, reducing potency 570-fold .

Biological Activity

Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for treating erectile dysfunction (ED) and benign prostatic hyperplasia. The compound's open ring acid form has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological activity of Tadalafil open ring acid, supported by data tables, case studies, and detailed research findings.

Tadalafil's structure is characterized by a β-carboline-type framework with a piperazinedione ring. The open ring acid form retains the ability to selectively inhibit PDE5, which plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a key mediator in the erectile response. By inhibiting PDE5, Tadalafil promotes vasodilation and increases blood flow to the corpus cavernosum during sexual arousal, enhancing erectile function .

Pharmacokinetics and Bioavailability

  • Absorption : Tadalafil is rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration.
  • Half-life : The terminal half-life of Tadalafil is around 17.5 hours, allowing for prolonged effects compared to other PDE5 inhibitors.
  • Bioavailability : The bioavailability of Tadalafil varies but is generally high due to its lipophilic nature, facilitating absorption through the gastrointestinal tract .

Case Studies and Clinical Trials

  • Erectile Dysfunction Treatment :
    • A study involving 293 men with ED demonstrated significant improvements in erectile function with daily doses of Tadalafil (2.5 mg or 5 mg) over 12 weeks. The International Index of Erectile Function (IIEF) scores increased significantly compared to placebo .
    • Another trial with diabetic men showed similar results, with IIEF scores improving significantly across all treatment groups.
  • Safety Profile :
    • Common adverse events included headaches, dyspepsia, and back pain, occurring at rates similar to placebo in most cases. Serious adverse events were rare, indicating a favorable safety profile for long-term use .

Biological Activity Beyond Erectile Dysfunction

Recent studies have explored the open ring acid form's potential beyond ED treatment:

  • Anticancer Properties : Research indicates that certain analogs derived from Tadalafil exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) and lung carcinoma (A549). The open ring acid form has shown promise as a lead compound for developing new anticancer agents due to its selective inhibition of cancer cell proliferation .
  • Plasmodial Inhibition : Investigations into the structural differences between human and plasmodial PDE5 orthologues revealed that Tadalafil analogs could inhibit plasmodial PDE activity, suggesting potential applications in treating malaria .

Efficacy Data from Clinical Trials

StudyDesignSubjectsTreatmentEnd PointsFindings
Porst et alRDBPCS293 menTadalafil 5 mg or 10 mg dailyIIEF-EF scoreSignificant improvement in EF relative to placebo
Hatzichristou et alRDBPCS298 men with diabetesTadalafil 2.5 mg or 5 mg dailyIIEF-EF scoreImprovements across all subgroups treated with tadalafil

Adverse Events Reported in Clinical Trials

Adverse EventPlacebo (%)Tadalafil 10 mg (%)Tadalafil 20 mg (%)
Headache51215
Dyspepsia178
Back Pain265

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tadalafil open ring acid derivatives, and how do reaction conditions influence structural outcomes?

  • Methodological Answer : Synthesis typically involves diketopiperazine-based frameworks under controlled conditions. For example, compounds like 6a and 7b (analogues of this compound) were synthesized using microwave-assisted reactions with substituted benzyl halides, followed by crystallization in methanol/water mixtures. Reaction temperature (60–80°C) and solvent polarity critically impact stereochemical outcomes, as confirmed by X-ray crystallography (CCDC 2049073–2049076) .

Q. Which preclinical models are suitable for evaluating the vasodilatory effects of this compound?

  • Methodological Answer : Rat dorsal skin flap models are widely used. In such studies, oral administration of this compound (e.g., 10 mg/kg/day) showed increased vascularization and reduced ulcer size compared to controls. Parameters like neutrophil influx (day 7) and mononuclear cell reduction (day 14) should be quantified via histopathology and ELISA .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Follow the "uncertainty profile" framework, as applied to structurally similar PDE5 inhibitors (e.g., sildenafil). Validate parameters include:

  • Specificity : No interference from metabolites.
  • Linearity : R² ≥ 0.99 over 0.1–50 µg/mL.
  • Precision : ≤5% RSD for intraday/interday variability.
    Use Box-Behnken experimental designs to optimize HPLC conditions (e.g., mobile phase pH, column temperature) .

Advanced Research Questions

Q. How can structural flexibility in this compound analogues be exploited to enhance target selectivity?

  • Methodological Answer : Introduce substituents at the diketopiperazine ring to modulate steric hindrance and hydrogen bonding. For example, 6b (para-fluorobenzyl derivative) showed higher PDE5 inhibition (IC₅₀ = 1.2 nM) than 7a (meta-chloro derivative, IC₅₀ = 3.8 nM). Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate via enzyme-linked immunosorbent assays .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Step 1 : Compare metabolic stability in liver microsomes (e.g., human vs. rat) to identify species-specific CYP3A4 interactions.
  • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences caused by pH-dependent solubility.
  • Step 3 : Validate with crossover studies in animal models, adjusting doses based on bioavailability calculations .

Q. How should researchers design a study to investigate the PK-PD relationships of this compound metabolites?

  • Methodological Answer :

  • Experimental Design : Use a 3 × 3 factorial Box-Behnken design to optimize variables (dose, administration interval, sampling time).
  • Data Collection : Plasma concentration-time profiles (LC-MS/MS) correlated with hemodynamic responses (laser Doppler flowmetry).
  • Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .

Guidance for Rigorous Research Design

  • Formulating Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound reduce ischemia-reperfusion injury in diabetic models?" addresses novelty and relevance .
  • Ethical Compliance : Obtain ethics approval (e.g., IRB approval number: RNN/43/17/KE) and document open-ended survey responses to detect fraudulent data .
  • Data Sharing : Deposit crystallographic data in CCDC and metadata in open repositories (e.g., Zenodo) to comply with FAIR principles .

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